Caspase-1 Inhibitory Potency: Biphenyl Sulfonamide 1 vs. Lead Arylsulfonamide Analog
Biphenyl Sulfonamide 1 demonstrates a 40-fold improvement in caspase-1 inhibitory potency compared to an early lead arylsulfonamide analog [1]. In the same fluorescence-based enzyme inhibition assay (using Ac-YVAD-AMC substrate at pH 7.0, 37°C), Biphenyl Sulfonamide 1 exhibited a Ki of 1,600 nM, whereas the comparator analog (compound 5 from the same series) showed a Ki of 65,000 nM [1]. This differential underscores the impact of the biphenyl sulfonamide scaffold optimization on target engagement.
| Evidence Dimension | Enzyme inhibition constant (Ki) |
|---|---|
| Target Compound Data | 1,600 nM (1.6 µM) |
| Comparator Or Baseline | Lead arylsulfonamide analog (compound 5): 65,000 nM (65 µM) |
| Quantified Difference | 40.6-fold lower Ki (higher potency) |
| Conditions | Caspase-1 fluorescence inhibition assay; Ac-YVAD-AMC substrate; pH 7.0; 37°C |
Why This Matters
This quantitative potency advantage enables lower compound usage in assays and reduces the likelihood of off-target effects at working concentrations, directly influencing experimental design and reagent cost.
- [1] Harter WG, Albrecht H, Brady K, Caprathe B, Dunbar J, Gilmore J, Hays S, Kostlan CR, Lunney B, Walker N. The design and synthesis of sulfonamides as caspase-1 inhibitors. Bioorg Med Chem Lett. 2004;14(3):809-812. Ki data retrieved from BindingDB Ki Summary entry for arylsulfonamide analog. View Source
